1,1-Bis(bromomethyl)cyclopropane

Catalog No.
S682885
CAS No.
29086-41-7
M.F
C5H8Br2
M. Wt
227.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Bis(bromomethyl)cyclopropane

CAS Number

29086-41-7

Product Name

1,1-Bis(bromomethyl)cyclopropane

IUPAC Name

1,1-bis(bromomethyl)cyclopropane

Molecular Formula

C5H8Br2

Molecular Weight

227.92 g/mol

InChI

InChI=1S/C5H8Br2/c6-3-5(4-7)1-2-5/h1-4H2

InChI Key

GJCHFNVRRQTXHL-UHFFFAOYSA-N

SMILES

C1CC1(CBr)CBr

Canonical SMILES

C1CC1(CBr)CBr

The exact mass of the compound 1,1-Bis(bromomethyl)cyclopropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Bis(bromomethyl)cyclopropane (CAS: 29086-41-7) is a bifunctional, highly strained electrophilic building block primarily procured for the synthesis of spirocyclic frameworks, including spiropentanes and spiro-heterocycles. Featuring two highly reactive primary allylic-like bromides attached to a rigid cyclopropane core, it serves as a premier reagent for double alkylation and reductive cyclization workflows. In modern medicinal chemistry and materials science, this compound is strategically utilized to install spiro[2.n] motifs, which reliably increase the sp3-carbon fraction, enhance metabolic stability, and provide rigid three-dimensional vectors that cannot be achieved with linear alkylating agents [1].

Substituting 1,1-bis(bromomethyl)cyclopropane with linear dihalides like 1,3-dibromopropane fundamentally alters the reaction topology, yielding standard, flexible cyclobutane rings rather than the highly strained, rigid spiro[2.n] systems required for specific structure-activity relationships. Furthermore, attempting to use the cheaper chloride analog, 1,1-bis(chloromethyl)cyclopropane, drastically reduces the kinetics of nucleophilic displacement, often leading to incomplete double alkylation or requiring forcing conditions that degrade sensitive substrates. While the ditosylate analog is sometimes synthesized for reactions with weak nucleophiles, the dibromide remains the standard for electrochemical reductions and strong-nucleophile alkylations due to its superior atom economy, volatility for distillation, and established reduction potentials [1].

Electrochemical Reduction Potential for Spiropentane Synthesis

In the synthesis of highly strained spiropentanes, the choice of precursor and reduction method is critical. 1,1-Bis(bromomethyl)cyclopropane exhibits a highly specific half-wave reduction potential (E1/2 = -2.18 V vs SCE), allowing for controlled-potential cathodic reduction. When electrolyzed at -2.0 to -2.2 V, it yields spiropentane in 39-58% yield. In contrast, traditional zinc-mediated reduction of similar precursors often leads to severe ring expansion (forming methylenecyclobutane) or ring opening (forming 2-methyl-1-butene) unless complex chelating agents like EDTA are continuously present to trap zinc bromide[1]. The specific reduction profile of the dibromide makes it the optimal precursor for clean electrochemical cyclization.

Evidence DimensionReductive cyclization efficiency and side-reaction profile
Target Compound Data1,1-bis(bromomethyl)cyclopropane (Electrolysis at -2.0 to -2.2 V vs SCE)
Comparator Or BaselineZinc-mediated reduction (Gustavson reaction conditions)
Quantified DifferenceElectrolysis provides 39-58% spiropentane yield without the ring-expansion byproducts (methylenecyclobutane) typical of unchelated zinc reductions.
ConditionsControlled-potential electrolysis in DMF with tetra-n-butylammonium bromide vs. Zn dust reduction.

Enables buyers to utilize clean electrochemical workflows for spiropentane synthesis, avoiding the complex additive requirements and purification bottlenecks of traditional metal-dissolving methods.

Nucleophile-Dependent Leaving Group Suitability (Bromide vs Tosylate)

Procurement of the correct 1,1-disubstituted cyclopropane must be matched to the nucleophile's strength. For the synthesis of heterospiranes using weak nucleophiles (e.g., phenol), 1,1-bis(bromomethyl)cyclopropane provides poor conversion, yielding only 8% of the target 1,1-bis(phenyloxymethyl)cyclopropane due to competing side reactions. In such specific weak-nucleophile scenarios, the ditosylate analog is superior, yielding 60% [1]. However, for strong nucleophiles (amines, carbanions) and reductive pathways, the dibromide is the preferred, stable, and highly atom-economical reagent. Buyers must evaluate their downstream nucleophile before selecting the dibromide.

Evidence DimensionCyclization yield with weak oxygen nucleophiles (phenol)
Target Compound Data1,1-bis(bromomethyl)cyclopropane (8% yield)
Comparator Or Baseline1,1-bis(tosyloxymethyl)cyclopropane (60% yield)
Quantified Difference7.5-fold decrease in yield for the dibromide when reacting with weak nucleophiles like phenol.
ConditionsReaction with phenol, NaOH, DMF, 160 °C, 16 h.

Prevents costly procurement errors by defining the exact chemical boundary of the dibromide: it is highly efficient for strong nucleophiles and electrochemistry, but requires conversion to the tosylate for weak nucleophiles.

Kinetic Superiority over Chlorinated Analogs in Double Alkylation

When synthesizing spiro-fused heterocycles, the leaving group dictates the required reaction temperature and time. 1,1-Bis(bromomethyl)cyclopropane features weaker carbon-halogen bonds (C-Br bond dissociation energy ~285 kJ/mol) compared to 1,1-bis(chloromethyl)cyclopropane (C-Cl ~339 kJ/mol). This translates to significantly faster double alkylation kinetics with primary amines or active methylene compounds, allowing cyclization to proceed at lower temperatures [1]. This kinetic advantage is crucial for preventing the thermal degradation of sensitive pharmaceutical intermediates that would otherwise decompose under the forcing conditions required for the chloride analog.

Evidence DimensionLeaving group reactivity and required activation energy
Target Compound Data1,1-bis(bromomethyl)cyclopropane (C-Br BDE ~285 kJ/mol)
Comparator Or Baseline1,1-bis(chloromethyl)cyclopropane (C-Cl BDE ~339 kJ/mol)
Quantified Difference~54 kJ/mol lower bond dissociation energy, translating to exponentially faster SN2 kinetics at lower temperatures.
ConditionsBimolecular nucleophilic substitution (SN2) double alkylation.

Justifies the higher cost of the brominated building block over the chlorinated version by ensuring compatibility with thermally sensitive complex substrates.

Electrochemical Synthesis of Spiropentanes and Highly Strained Hydrocarbons

Directly leveraging its specific reduction potential (-2.18 V vs SCE), 1,1-bis(bromomethyl)cyclopropane is the optimal precursor for the controlled-potential cathodic synthesis of spiropentane. This application is critical for materials science and advanced hydrocarbon research where avoiding zinc-mediated ring-expansion side products is necessary for high-purity isolation [1].

Synthesis of Spirocyclic Amines for Drug Discovery

Used extensively in medicinal chemistry to convert flat aromatic or linear aliphatic amines into spiro[2.n] systems. The superior leaving group ability of the dibromide compared to the dichloride allows for efficient double alkylation of primary amines, increasing the sp3 fraction of the resulting pharmacophore to improve solubility and metabolic stability[2].

Precursor for Ditosylate and Specialized Electrophiles

Because the dibromide is highly stable and easily purified by distillation, it serves as the primary industrial precursor for generating 1,1-bis(tosyloxymethyl)cyclopropane. As established by comparative yield data, converting the dibromide to the ditosylate is the required workflow when the downstream application involves weak nucleophiles like phenols or thiophenols [3].

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

29086-41-7

Wikipedia

1,1-bis(bromomethyl)cyclopropane

Dates

Last modified: 08-15-2023

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